N-(2-phenylethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Description
Properties
Molecular Formula |
C19H22N6O |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(2-phenylethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C19H22N6O/c26-19(20-11-10-15-5-2-1-3-6-15)16-7-4-12-24(13-16)18-9-8-17-22-21-14-25(17)23-18/h1-3,5-6,8-9,14,16H,4,7,10-13H2,(H,20,26) |
InChI Key |
KIEJKKXMQWZRSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN3C=NN=C3C=C2)C(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine-3-carboxamide core, followed by the introduction of the triazolopyridazine ring through cyclization reactions. The phenylethyl group is then attached via nucleophilic substitution or other suitable methods. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production. Advanced techniques like continuous flow synthesis and automated reactors can be employed to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-(2-phenylethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Researchers investigate its biological activity, including potential interactions with enzymes or receptors.
Medicine: The compound is explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the compound’s mode of action.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs differ in substituents on the triazolopyridazine core, piperidine ring, or carboxamide side chain. Below is a comparative analysis:
Functional Group Impact on Bioactivity
- Phenethyl vs.
- Piperidine-3-Carboxamide vs. Piperidine-4-Carboxylic Acid : The 3-carboxamide position may favor hydrogen bonding with target proteins, whereas 4-carboxylic acid derivatives (e.g., compound 24 in ) show potent BRD4 inhibition due to electrostatic interactions.
- Substituents on Triazolopyridazine : m-Tolyl (compound 7a in ) or isopropyl groups modulate steric and electronic properties, affecting target selectivity.
Pharmacological and Binding Data
- BRD4 Inhibition: Piperidine-4-carboxylic acid derivatives (e.g., compound 24) achieve IC50 values in the nanomolar range, highlighting the scaffold’s versatility .
- CatSper Blockade: Compound 7a’s diethylaminoethyl group and m-tolyl substitution contribute to sub-micromolar potency against human CatSper channels .
- Lin28 Inhibition : N-Methyl-N-[3-(3-methyltriazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632) demonstrates functional inhibition at 80 µM, suggesting triazolopyridazine’s role in RNA-binding protein modulation .
Biological Activity
N-(2-phenylethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure that combines a piperidine moiety with a triazolo-pyridazine framework. The synthesis typically involves multi-step organic reactions, including coupling reactions and cyclization processes. The specific synthetic pathways can vary but often utilize starting materials that are readily available or can be synthesized through established methods.
Kinase Inhibition
Research indicates that compounds related to the triazolo-pyridazine family exhibit significant inhibitory activity against various kinases. For instance, studies have shown that derivatives of triazolo-pyridazines can inhibit c-Met kinase with IC50 values in the low micromolar range. In particular, one study reported that a closely related compound demonstrated an IC50 of 0.090 μM against c-Met kinase, comparable to Foretinib (IC50 = 0.019 μM) .
| Compound | Target Kinase | IC50 (μM) |
|---|---|---|
| Compound 12e | c-Met | 0.090 |
| Foretinib | c-Met | 0.019 |
Cytotoxicity Studies
In vitro studies evaluating cytotoxicity against cancer cell lines have shown promising results. The compound exhibited moderate to high cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For example, compound 12e showed IC50 values of 1.06 ± 0.16 μM for A549 cells and 1.23 ± 0.18 μM for MCF-7 cells . These findings suggest that the compound could be effective in targeting specific cancer types.
The mechanism by which these compounds exert their biological effects often involves interaction with ATP-binding sites of kinases, leading to inhibition of downstream signaling pathways critical for tumor growth and proliferation. The binding affinity and specificity are influenced by the structural features of the compounds, including substituents on the triazolo-pyridazine core.
Case Studies
-
Cytotoxicity Against A549 Cells :
A study conducted on A549 cells demonstrated that treatment with this compound resulted in significant cell death through apoptosis pathways. Flow cytometry analysis revealed an increase in late apoptosis markers after treatment with the compound. -
Inhibition of c-Met Kinase :
Another investigation highlighted the ability of this compound to bind competitively to the c-Met kinase ATP-binding site, resulting in effective inhibition of its activity. This was confirmed through crystallographic studies that illustrated the binding mode within the kinase pocket.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
